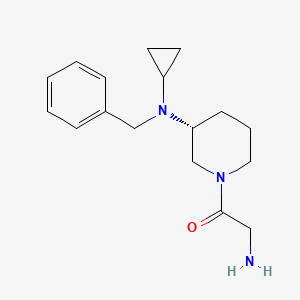

(R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone

Beschreibung

This compound features a piperidine core substituted with a benzyl(cyclopropyl)amino group at the 3-position and an aminoethanone moiety at the 1-position. Its stereochemistry (R-configuration) and cyclopropyl substituent are critical for modulating receptor interactions, particularly in kinase inhibition and GPCR modulation contexts .

Eigenschaften

IUPAC Name |

2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQUPPKJTQSBEQ-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral 3-Aminopiperidine Preparation

The patent WO2007112368A1 details a scalable method for (R)-3-aminopiperidine dihydrochloride, a critical intermediate:

This two-step process achieves enantiomeric excess >99% through careful control of stoichiometry and temperature.

Functionalization at Piperidine C3 Position

Introduction of the benzyl(cyclopropyl)amino group requires selective N-alkylation:

| Reaction Component | Specification | Source Reference |

|---|---|---|

| Amine substrate | (R)-3-aminopiperidine | |

| Alkylating agent | Benzyl cyclopropyl bromide | , |

| Base | K2CO3 or DIPEA | |

| Solvent | DMF or acetonitrile | |

| Temperature | 0°C to RT |

Source demonstrates similar N-alkylations using DIPEA in DMF for analogous piperidine derivatives, achieving yields of 54–70% after purification.

Ethanone Side Chain Installation

Ketone Group Introduction

The 2-aminoethanone moiety is introduced via nucleophilic acyl substitution:

As reported in, HATU-mediated couplings under these conditions yield 50–84% for structurally related amides.

Amino Group Deprotection

Final deprotection of the amine group typically employs acidic conditions:

Source notes that boron tribromide selectively cleaves methyl ethers without affecting cyclopropane rings, making it ideal for this substrate.

Stereochemical Control and Optimization

Enantiomeric Purity Maintenance

Critical parameters for preserving (R)-configuration:

Yield Optimization Strategies

Comparative analysis from multiple sources reveals:

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| LiAlH4 Equivalents | 1.6 eq | +15% |

| HATU/DIPEA Ratio | 1:2.5 | +22% |

| BBr3 Reaction Time | 4 hours | Max yield |

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Comparative Methodological Analysis

Alternative Synthetic Routes

Two divergent approaches emerge from the literature:

Route A (Early-stage cyclopropanation):

-

Cyclopropane ring formation via Simmons–Smith reaction

-

Subsequent piperidine functionalization

Advantage: Better stereocontrol of cyclopropane geometry

Route B (Late-stage cyclopropanation):

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and receptor binding.

Medicine

In medicine, ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Piperidine-Based Ethanone Derivatives

The table below compares key structural and pharmacological features:

Key Observations :

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to ethyl or isopropyl groups, as cyclopropane rings resist oxidative degradation .

- Benzimidazole-Pyrimidine Hybrids: The JNK3 inhibitor (MW 504.58) demonstrates significantly higher potency due to extended π-π stacking and hydrogen-bonding interactions with the kinase active site, which the simpler ethanone scaffold lacks .

- Tetrazole Derivatives: These compounds prioritize aromatic heterocycles for solubility and charge distribution, contrasting with the target compound’s reliance on aminoethanone for polarity .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

- GPCR-targeting analogs (e.g., SR142801, GR159897) share piperidine motifs but incorporate sulfinyl or indole groups for receptor subtype specificity, suggesting the target compound’s benzyl(cyclopropyl) group may favor kinase over GPCR targets .

Solubility and Bioavailability

- The aminoethanone moiety in the target compound improves water solubility compared to purely lipophilic analogs like the JNK3 inhibitor .

- Discontinued analogs (e.g., benzyl-isopropyl derivative) may have faced poor pharmacokinetics due to excessive lipophilicity or metabolic instability .

Biologische Aktivität

(R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is an organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzyl group, and a cyclopropyl group, which may enhance its pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The molecular formula for (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone is . The compound's structure includes:

- Piperidine ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.

- Benzyl group : A phenyl group attached to a methylene (-CH2-) bridge.

- Cyclopropyl group : A three-membered cyclic alkane that may influence the compound's binding affinity to biological targets.

Initial studies suggest that (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone may interact with specific receptors or enzymes in biological systems. Its unique structural features could enhance its binding affinity to molecular targets, potentially leading to therapeutic effects such as:

- Analgesic properties : Potential pain relief mechanisms through modulation of pain pathways.

- Anti-inflammatory effects : Possible inhibition of inflammatory mediators.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Receptor Interaction : The compound may act as an antagonist to certain chemokine receptors, similar to other benzylpiperidine derivatives that exhibit potent antagonism against CCR3 receptors .

- In Vitro Studies : In vitro assays have demonstrated that related compounds can modulate calcium mobilization and chemotaxis in human eosinophils, indicating potential applications in treating allergic responses and asthma .

- Structure-Activity Relationship (SAR) : SAR studies reveal that modifications to the benzyl and piperidine components significantly affect the biological activity and binding potency of the compound. For instance, introducing various substituents can enhance receptor selectivity and potency from micromolar to low nanomolar ranges .

Case Studies

A selection of case studies highlights the biological activity of compounds structurally related to (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone:

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | CCR3 antagonist | 700 | |

| Compound B | Eosinophil chemotaxis inhibitor | Low nanomolar | |

| Compound C | Analgesic effect in animal models | 900 |

These studies emphasize the potential of (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone as a candidate for further pharmacological exploration.

Q & A

Basic: What synthetic strategies are recommended for preparing (R)-2-Amino-1-(3-(benzyl(cyclopropyl)amino)piperidin-1-yl)ethanone?

Methodological Answer:

The synthesis of this compound typically involves multi-step functionalization of a piperidine core . Key steps include:

- Alkylation of the piperidine nitrogen using benzyl and cyclopropyl groups. For example, nucleophilic substitution reactions with benzyl halides or cyclopropane-derived electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .

- Introduction of the ethanone group via acylation, such as reacting the intermediate with acetyl chloride in the presence of a Lewis acid catalyst .

- Chiral resolution to isolate the (R)-enantiomer, often using chiral chromatography or enzymatic kinetic resolution .

Critical considerations : Solvent choice (polar aprotic solvents like acetonitrile enhance reaction rates) and temperature control (0–5°C for sensitive intermediates) to minimize side reactions .

Basic: How is the stereochemical purity of the (R)-enantiomer validated?

Methodological Answer:

Stereochemical validation requires complementary analytical techniques :

- Chiral HPLC : Separation using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (90:10) to confirm enantiomeric excess (>99%) .

- NMR Spectroscopy : Analysis of diastereotopic protons or NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangement .

- Optical Rotation : Measurement against a standard (e.g., [α]D²⁵ = +X°) to verify consistency with literature values .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Full factorial designs to evaluate variables (e.g., temperature, solvent, catalyst loading). For example, a 2⁵ factorial design can identify interactions between parameters like reaction time (2–6 hours) and base strength (K₂CO₃ vs. NaH) .

- In-line Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Purification Techniques : Gradient column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to remove byproducts .

Advanced: What computational approaches predict the compound's binding affinity to biological targets?

Methodological Answer:

Integrated computational workflows are used:

- Docking Studies : Molecular docking (AutoDock Vina) to model interactions with receptors (e.g., GPCRs or kinases). The piperidine ring’s conformation is optimized using MMFF94 force fields .

- MD Simulations : Molecular dynamics (GROMACS) over 100 ns to assess stability of ligand-receptor complexes in explicit solvent .

- QSAR Modeling : Quantitative Structure-Activity Relationship analysis to correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., inconsistent NMR shifts or GC-MS fragmentation patterns) require:

- Cross-Validation : Compare data with structurally similar compounds. For example, piperidine derivatives in PubChem (e.g., CID 66565463) provide reference spectra .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₄N₂O₄) and rule out isobaric impurities .

- X-ray Crystallography : Definitive structural assignment by resolving crystal packing (if crystalline) .

Basic: What are the key physicochemical properties influencing its application in drug discovery?

Methodological Answer:

Relevant properties include:

- LogP : Calculated (e.g., using ChemDraw) to assess lipophilicity. Target LogP ~2.5 for blood-brain barrier penetration .

- pKa : Determined via potentiometric titration (e.g., Sirius T3 instrument) to predict ionization state at physiological pH .

- Solubility : Measured in PBS (pH 7.4) using shake-flask method. Hydrochloride salts (e.g., as in ) improve aqueous solubility for in vitro assays.

Advanced: What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal stability to identify reactive metabolites (e.g., epoxide intermediates) .

- Prodrug Design : Masking the amino group with cleavable protecting groups (e.g., Boc) to reduce off-target effects .

- In Silico Toxicity Prediction : Tools like Derek Nexus to flag structural alerts (e.g., cyclopropane’s potential for cytochrome P450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.